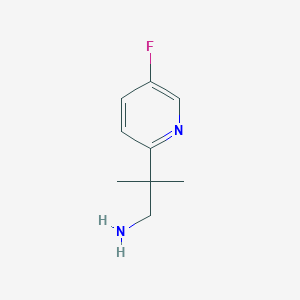

2-(5-Fluoropyridin-2-yl)-2-methylpropan-1-amine

Description

2-(5-Fluoropyridin-2-yl)-2-methylpropan-1-amine is a fluorinated pyridine derivative characterized by a 5-fluoro-substituted pyridin-2-yl group attached to a 2-methylpropan-1-amine backbone. Its molecular formula is C₉H₁₂FN₂, with a molecular weight of 167.21 g/mol. This compound is structurally analogous to bioactive amines and may serve as a precursor or pharmacophore in medicinal chemistry.

Propriétés

IUPAC Name |

2-(5-fluoropyridin-2-yl)-2-methylpropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13FN2/c1-9(2,6-11)8-4-3-7(10)5-12-8/h3-5H,6,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSXQEIQRLICSCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)C1=NC=C(C=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method is the diazotization of substituted 2-aminopyridines followed by nucleophilic substitution with fluorides of alkaline metals, hydrofluoric acid, tetrabutylammonium fluoride, or fluoroboric acid . Another method involves the use of the Balz-Schiemann reaction, where 2-amino-3-methylpyridine is converted into 2-fluoro-3-methylpyridine .

Industrial Production Methods

Industrial production methods for fluorinated pyridines often involve large-scale diazotization and nucleophilic substitution reactions. These methods are optimized for high yield and purity, utilizing efficient fluorinating reagents and reaction conditions .

Analyse Des Réactions Chimiques

Types of Reactions

2-(5-Fluoropyridin-2-yl)-2-methylpropan-1-amine undergoes various chemical reactions, including:

Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, especially involving the fluorine atom in the pyridine ring.

Common Reagents and Conditions

Oxidation: Sodium hypochlorite, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Fluorides of alkaline metals, hydrofluoric acid, tetrabutylammonium fluoride, fluoroboric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while substitution reactions can introduce various functional groups into the pyridine ring .

Applications De Recherche Scientifique

2-(5-Fluoropyridin-2-yl)-2-methylpropan-1-amine has several scientific research applications:

Mécanisme D'action

The mechanism of action of 2-(5-Fluoropyridin-2-yl)-2-methylpropan-1-amine involves its interaction with specific molecular targets. The fluorine atom in the pyridine ring enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease pathways . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substitution Patterns on the Pyridine Ring

2-Methyl-2-(6-methylpyridin-2-yl)propan-1-amine

- Structure : Methyl group at pyridine’s 6-position instead of fluorine.

- Formula : C₁₀H₁₆N₂; MW : 164.25 g/mol.

2-(5-Bromopyridin-2-yl)-2-methylpropan-2-amine

Heterocycle Variations

2-(1H-Imidazol-5-yl)-2-methylpropan-1-amine

- Structure : Imidazole ring replaces pyridine.

- Formula : C₇H₁₃N₃; MW : 139.20 g/mol.

- Key Difference : The imidazole’s basicity (pKa ~7) allows protonation at physiological pH, enhancing hydrogen-bonding capabilities compared to pyridine derivatives. This may improve solubility and target engagement .

2-Methyl-2-(5-methylfuran-2-yl)propan-1-amine

Halogen and Functional Group Variations

1-(5-Fluoropyrimidin-2-yl)-2-methylpropan-1-amine

- Structure : Pyrimidine ring replaces pyridine, with fluorine at position 5.

- Formula : C₈H₁₁FN₄; MW : 182.20 g/mol.

2-(4-Chlorophenyl)-2-methylpropan-1-amine hydrochloride

Saturated Ring Derivatives

2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropan-1-amine

- Structure : Piperidine replaces pyridine.

- Formula : C₁₁H₂₄N₂; MW : 184.32 g/mol.

Comparative Data Table

| Compound Name | Heterocycle/Substituent | Molecular Formula | MW (g/mol) | Key Property Difference |

|---|---|---|---|---|

| 2-(5-Fluoropyridin-2-yl)-2-methylpropan-1-amine | Pyridine (5-F) | C₉H₁₂FN₂ | 167.21 | High electronegativity from fluorine |

| 2-Methyl-2-(6-methylpyridin-2-yl)propan-1-amine | Pyridine (6-Me) | C₁₀H₁₆N₂ | 164.25 | Steric bulk from methyl group |

| 2-(5-Bromopyridin-2-yl)-2-methylpropan-2-amine | Pyridine (5-Br) | C₈H₁₂BrN₂ | 216.10 | Polarizability from bromine |

| 2-(1H-Imidazol-5-yl)-2-methylpropan-1-amine | Imidazole | C₇H₁₃N₃ | 139.20 | Basicity and hydrogen-bonding capacity |

| 2-Methyl-2-(5-methylfuran-2-yl)propan-1-amine | Furan (5-Me) | C₉H₁₅NO | 153.23 | Oxidation susceptibility |

| 1-(5-Fluoropyrimidin-2-yl)-2-methylpropan-1-amine | Pyrimidine (5-F) | C₈H₁₁FN₄ | 182.20 | Dual nitrogen atoms for binding |

Activité Biologique

2-(5-Fluoropyridin-2-yl)-2-methylpropan-1-amine is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including a fluorine atom on the pyridine ring and a branched amine structure. These characteristics contribute to its interactions with various biological targets, potentially leading to antimicrobial, anticancer, and other therapeutic effects.

The biological activity of 2-(5-Fluoropyridin-2-yl)-2-methylpropan-1-amine is primarily attributed to its ability to interact with specific molecular targets. The presence of the fluorine atom enhances the compound's capacity to form hydrogen bonds with biological macromolecules, which can modulate the activity of enzymes and receptors involved in disease pathways.

Antimicrobial Properties

Research indicates that 2-(5-Fluoropyridin-2-yl)-2-methylpropan-1-amine exhibits significant antimicrobial properties. In vitro studies have shown that it can effectively inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this one have demonstrated minimum inhibitory concentrations (MICs) ranging from 4–32 μg/mL against strains such as Staphylococcus aureus, Escherichia coli, and methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Activity

In addition to its antimicrobial effects, this compound also shows promise in anticancer applications. The structural modifications introduced by the fluorine atom may enhance its efficacy in targeting cancer cells. Preliminary studies suggest that derivatives of this compound can inhibit key metabolic pathways in aggressive cancers like glioblastoma multiforme (GBM), particularly through mechanisms that disrupt glycolysis .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies are crucial for understanding how modifications to the chemical structure influence biological activity. The introduction of a fluorine atom at the 5-position of the pyridine ring plays a significant role in enhancing the compound's interaction with biological targets. Comparative analysis with similar compounds, such as 2-fluoropyridine and 3-fluoropyridine, reveals that the specific positioning of substituents can significantly affect both reactivity and biological efficacy.

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Fluoropyridine | Contains only fluorine | Simpler structure; less steric hindrance |

| 3-Fluoropyridine | Fluorine at position three | Different electronic properties compared to position two |

| 4-Fluoropyridine | Fluorine at position four | Varies in reactivity due to different substitution |

| 2-(5-Fluoropyridin-2-yl)-2-methylpropan-1-amine | Fluorine at position five with branched amine | Enhanced interaction with biological targets |

Case Studies

Several case studies have highlighted the potential applications of 2-(5-Fluoropyridin-2-yl)-2-methylpropan-1-amine:

- Antibacterial Efficacy : A study demonstrated that this compound effectively disrupted established bacterial biofilms and showed a slower development of bacterial resistance compared to conventional antibiotics .

- In Vivo Efficacy : In murine models, compounds structurally related to this one exhibited potent antibacterial effects against MRSA infections, indicating potential for clinical applications in treating resistant bacterial infections .

- Glycolytic Inhibition : Research into halogenated derivatives has shown that these compounds can inhibit key enzymes involved in glycolysis, providing a novel approach for cancer treatment by targeting metabolic pathways .

Q & A

Basic Research Questions

Q. What are the key structural features of 2-(5-Fluoropyridin-2-yl)-2-methylpropan-1-amine, and how do they influence its reactivity?

- Answer : The compound consists of a fluorinated pyridine ring (5-fluoro substitution), a branched 2-methylpropane backbone, and a primary amine group. The fluorine atom increases electronegativity, enhancing hydrogen-bonding potential and metabolic stability. The methyl group introduces steric hindrance, affecting nucleophilic substitution rates. The primary amine enables participation in condensation or alkylation reactions. Comparative studies with non-fluorinated analogs show reduced reactivity in SN2 reactions due to steric effects .

Q. What synthetic routes are commonly employed for preparing 2-(5-Fluoropyridin-2-yl)-2-methylpropan-1-amine?

- Answer : A two-step approach is typical:

Nucleophilic substitution : React 5-fluoro-2-chloropyridine with 2-methylpropan-1-amine under reflux in a polar aprotic solvent (e.g., DMF) with a base (K₂CO₃) .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to achieve >95% purity. Yield optimization requires controlled temperature (60–80°C) and inert atmospheres to prevent oxidation .

Q. Which analytical techniques are critical for characterizing this compound?

- Answer :

- NMR spectroscopy : ¹⁹F NMR confirms fluorine presence (δ ~ -120 ppm); ¹H NMR identifies amine protons (δ 1.5–2.0 ppm) and pyridine ring protons (δ 8.0–8.5 ppm) .

- Mass spectrometry : ESI-MS shows [M+H]⁺ peaks at m/z 198.2 (calculated).

- HPLC : Purity assessment using C18 columns (UV detection at 254 nm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Answer : Discrepancies often arise from assay conditions (e.g., pH, solvent). To address this:

- Orthogonal assays : Combine enzymatic inhibition studies with cell-based assays (e.g., MIC tests for antimicrobial activity) .

- Solvent controls : Use DMSO concentrations <0.1% to avoid cytotoxicity artifacts.

- Pharmacokinetic profiling : Assess metabolic stability in liver microsomes to differentiate intrinsic activity from bioavailability limitations .

Q. What strategies optimize the compound’s synthetic yield while minimizing by-products?

- Answer :

- Catalyst screening : Palladium catalysts (e.g., Pd/C) enhance coupling efficiency in pyridine functionalization .

- Solvent optimization : Switch from DMF to THF for milder conditions, reducing side reactions.

- By-product analysis : Use TLC or GC-MS to identify and eliminate impurities (e.g., unreacted starting materials) .

Q. How does the fluoropyridine moiety influence the compound’s interaction with biological targets?

- Answer : Fluorine’s electronegativity enhances binding to hydrophobic pockets in enzymes (e.g., kinases) via dipole interactions. Computational docking (AutoDock Vina) reveals a 1.5-fold higher binding affinity compared to non-fluorinated analogs. MD simulations suggest improved target residence time due to reduced desolvation penalties .

Methodological Recommendations

- Contradiction Mitigation : Always cross-validate biological data with orthogonal assays and include negative controls.

- Synthesis Scalability : Transition from batch to flow chemistry for >90% yield reproducibility .

- Computational Aids : Use DFT calculations (Gaussian 16) to predict reaction pathways and regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.